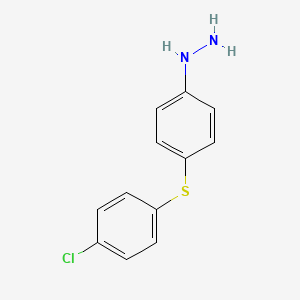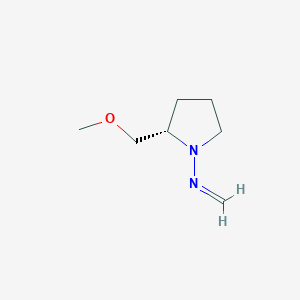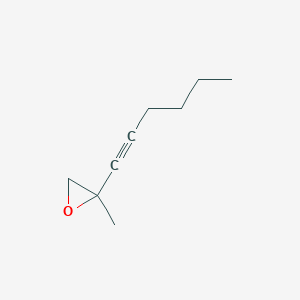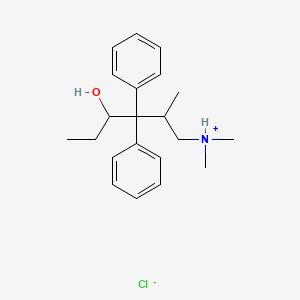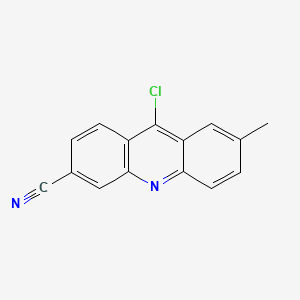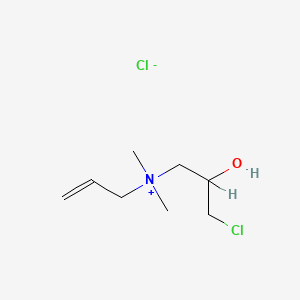
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is a colorless or pale yellow solid that dissolves in water to form positively charged ions . This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride typically involves the reaction of allyl chloride with 3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt . Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Chemical Reactions Analysis
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Quaternization: It acts as a quaternizing agent for other compounds, such as N-aryl chitosan derivatives.
Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a cation-generating agent for the cationization of cellulose and other polymers.
Medicine: It is used in the development of quaternary ammonium compounds with antimicrobial properties.
Industry: The compound is utilized in the production of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its ability to form positively charged ions in solution. These ions interact with negatively charged surfaces, such as cell membranes or polymer surfaces, leading to various effects. In biological systems, the compound can disrupt cell membranes, leading to antimicrobial activity. In industrial applications, its surfactant properties help in the stabilization of emulsions and dispersions .
Comparison with Similar Compounds
Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride can be compared to other quaternary ammonium compounds, such as:
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Similar in structure but with a trimethylammonium group instead of a dimethylammonium group.
Cetyltrimethylammonium chloride: A longer alkyl chain quaternary ammonium compound used as a surfactant.
Benzalkonium chloride: A well-known antimicrobial agent used in disinfectants and antiseptics.
The uniqueness of this compound lies in its specific structure, which imparts unique surfactant and antimicrobial properties .
Properties
CAS No. |
70729-69-0 |
|---|---|
Molecular Formula |
C8H17Cl2NO |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
(3-chloro-2-hydroxypropyl)-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C8H17ClNO.ClH/c1-4-5-10(2,3)7-8(11)6-9;/h4,8,11H,1,5-7H2,2-3H3;1H/q+1;/p-1 |
InChI Key |
ROHZEENBJZUCSE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC=C)CC(CCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



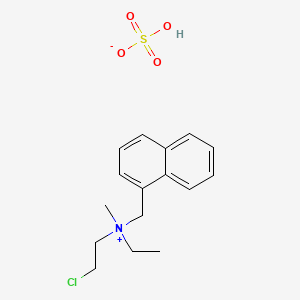
![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)
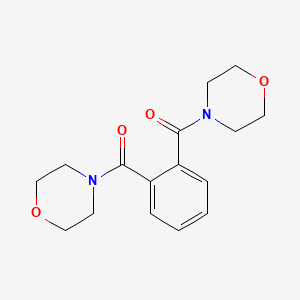
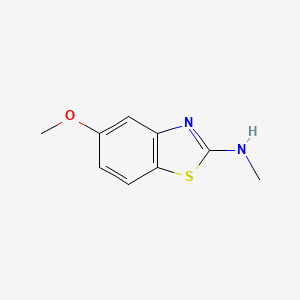
![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)
